PF-04753299

Catalog No.
S539120
CAS No.
M.F
C18H21NO4S
M. Wt
347.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-04753299

Product Name

PF-04753299

IUPAC Name

(2R)-N-hydroxy-2-methyl-2-methylsulfonyl-4-(4-phenylphenyl)butanamide

Molecular Formula

C18H21NO4S

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO4S/c1-18(17(20)19-21,24(2,22)23)13-12-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h3-11,21H,12-13H2,1-2H3,(H,19,20)/t18-/m1/s1

InChI Key

GDYIQUFNICPYHF-GOSISDBHSA-N

SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

PF-04753299

Canonical SMILES

CC(CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

Isomeric SMILES

C[C@@](CCC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)NO)S(=O)(=O)C

Description

The exact mass of the compound (2R)-4-Biphenyl-4-yl-N-hydroxy-2-methyl-2-(methylsulfonyl)butanamide is 347.1191 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PF-04753299 is a synthetic compound identified as a potent inhibitor of LpxC, which is a crucial enzyme involved in the biosynthesis of lipopolysaccharide (LPS) lipid A in Gram-negative bacteria. The compound has a chemical structure characterized by a sulfonamide moiety, contributing to its inhibitory activity. Its efficacy is notable, with an IC50 value of approximately 1.37 nM, indicating its high potency against LpxC . This compound is primarily utilized in research to understand bacterial resistance mechanisms and the role of LpxC in bacterial survival.

PF-04753299 functions by binding to the active site of LpxC, inhibiting its deacetylase activity. This inhibition disrupts the biosynthetic pathway of lipid A, which is essential for the structural integrity of the bacterial outer membrane. The binding mechanism involves chelation of the catalytic zinc ion within LpxC, which is crucial for its enzymatic function. The presence of a hydroxamic acid moiety in PF-04753299 is vital for this interaction, as it mimics the natural substrate of LpxC .

The biological activity of PF-04753299 is primarily linked to its role as an LpxC inhibitor. By inhibiting this enzyme, PF-04753299 effectively disrupts the synthesis of lipid A, leading to increased susceptibility of bacteria to host immune responses and antibiotics. Studies have shown that treatment with PF-04753299 results in significant alterations in the membrane composition and integrity of Escherichia coli, highlighting its potential as a therapeutic agent against Gram-negative bacterial infections .

The synthesis of PF-04753299 involves several steps that typically include the formation of the sulfonamide group and subsequent modifications to achieve the desired chemical structure. While specific synthetic routes are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds often involve:

  • Formation of Sulfonamide: Reacting an amine with a sulfonyl chloride.
  • Cyclization or Functionalization: Introducing additional functional groups through nucleophilic substitutions or coupling reactions.
  • Purification: Utilizing techniques such as chromatography to isolate and purify the final product.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity .

PF-04753299 is primarily used in microbiological research to study bacterial resistance mechanisms and the role of LpxC in pathogenicity. Its applications include:

  • Investigating Antibiotic Resistance: Understanding how inhibition of LpxC affects bacterial survival and resistance patterns.
  • Therapeutic Development: Exploring its potential as a novel antibiotic candidate against Gram-negative infections.
  • Biochemical Studies: Analyzing protein-ligand interactions and enzyme kinetics related to LpxC .

Interaction studies have demonstrated that PF-04753299 binds specifically to LpxC, stabilizing its structure and altering its thermal properties. Thermal shift assays indicate that PF-04753299 increases the melting temperature of LpxC, suggesting strong binding affinity . Additionally, deep mutational scanning has identified critical residues within LpxC that interact with PF-04753299, providing insights into potential resistance mechanisms that may arise from mutations at these sites .

PF-04753299 shares structural similarities with several other compounds that inhibit LpxC or related enzymes. Notable similar compounds include:

Compound NameStructure TypeIC50 (nM)Unique Features
PF-05081090Sulfonamide derivative2.5Slightly less potent than PF-04753299
CHIR-090Hydroxamic acid derivative0.9Binds at the catalytic site; known for broad-spectrum activity
BB-78485Sulfonamide derivative8Distinct binding characteristics compared to PF series
L-161,240Aryl-oxazoline derivative5Different mechanism; targets another enzyme pathway

The uniqueness of PF-04753299 lies in its high selectivity for LpxC over other potential targets, making it a valuable tool for studying bacterial lipid biosynthesis without affecting other cellular processes significantly .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

347.11912932 g/mol

Monoisotopic Mass

347.11912932 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14

Explore Compound Types